molecular formula C8H16O2 B10759059 (713C)octanoic acid CAS No. 287111-23-3

(713C)octanoic acid

Cat. No.: B10759059
CAS No.: 287111-23-3
M. Wt: 145.20 g/mol
InChI Key: WWZKQHOCKIZLMA-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid: caprylic acid , is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH . It is an eight-carbon compound, hence the prefix “octa” in its name. In its pure form, octanoic acid is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. It has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is stronger than acetic acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.

    Reduction: It can be reduced to form octanol.

    Substitution: Octanoic acid can participate in substitution reactions, such as the formation of esters when reacted with alcohols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Octanol.

    Substitution: Esters of octanoic acid.

Comparison with Similar Compounds

    Heptanoic Acid (C7H14O2): A seven-carbon fatty acid with similar properties but a shorter carbon chain.

    Nonanoic Acid (C9H18O2): A nine-carbon fatty acid with similar properties but a longer carbon chain.

    Caproic Acid (C6H12O2): A six-carbon fatty acid with similar properties but a shorter carbon chain.

Uniqueness of Octanoic Acid:

Properties

CAS No.

287111-23-3

Molecular Formula

C8H16O2

Molecular Weight

145.20 g/mol

IUPAC Name

(713C)octanoic acid

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1

InChI Key

WWZKQHOCKIZLMA-VQEHIDDOSA-N

Isomeric SMILES

C[13CH2]CCCCCC(=O)O

impurities

hexanoic acid;  heptanoic acid;  nonanoic acid;  decanoic acid;  valproic acid;  methyl octanoate;  ethyl octanoate;  methyl decanoate;  undecan-2-one;  5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone)

Canonical SMILES

CCCCCCCC(=O)O

boiling_point

463.5 °F at 760 mmHg (NTP, 1992)
239 °C

Color/Form

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD
Colorless
Oily liquid

density

0.91 (USCG, 1999) - Less dense than water;  will float
0.910 at 20 °C/4 °C
0.91

flash_point

230 °F (NTP, 1992)
270 °F
130 °C (open cup)
270 °F.

melting_point

61 to 62 °F (NTP, 1992)
16.5 °C

physical_description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue.
Liquid
Liquid;  Liquid, Other Solid
Colorless to light yellow liquid with a mild odor;  Insoluble in water;  [CAMEO] May solidify when used or stored below room temperature;  [CHEMINFO]
colourless, oily liquid/slight, unpleasant odou

Related CAS

15696-43-2 (unspecified lead salt)
16577-52-9 (lithium salt)
18312-04-4 (unspecified zirconium salt)
1912-83-0 (tin(+2) salt)
1984-06-1 (hydrochloride salt)
20195-23-7 (unspecified chromium salt)
20543-04-8 (unspecified copper salt)
2191-10-8 (cadmium salt)
3130-28-7 (iron(+3) salt)
3890-89-9 (copper(+2) salt)
4696-54-2 (barium salt)
4995-91-9 (nickel(+2) salt)
5206-47-3 (zirconium(+4) salt)
557-09-5 (zinc salt)
5972-76-9 (ammonium salt)
6028-57-5 (aluminum salt)
60903-69-7 (La(+3) salt)
6107-56-8 (calcium salt)
6427-90-3 (chromium(+2) salt)
6535-19-9 (unspecified manganese salt)
6535-20-2 (unspecified iron salt)
6700-85-2 (cobalt salt)
67816-08-4 (Ir(+3) salt)
68957-64-2 (Ru(+3) salt)
7319-86-0 (lead(+2) salt)
7435-02-1 (unspecified Ce salt)
764-71-6 (potassium salt)

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Very slightly sol in water (0.068 g/100 g at 20 °C);  freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid
Miscible in ethanol, chloroform, acetonitrile
In water 789 mg/L at 30 °C
0.789 mg/mL
slightly soluble in water;  soluble in most organic solvents

vapor_pressure

1 mmHg at 198.1 °F ;  5 mmHg at 237.4 °F;  760 mmHg at 459.5 °F (NTP, 1992)
0.00371 [mmHg]
VP: 1 MM HG AT 78.0 °C
3.71X10-3 mm Hg at 25 °C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.